Benzene, 1,3-dimethyl-, hexachloro deriv.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Benzene, hexachloro-" (CAS 118-74-1), commonly known as hexachlorobenzene (HCB), is a fully chlorinated aromatic hydrocarbon with the molecular formula C₆Cl₆. It is a crystalline solid at room temperature, historically used as a fungicide and industrial chemical. It is listed under the U.S. EPA’s Hazardous Waste Code U127 due to its carcinogenic and endocrine-disrupting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE typically involves the chlorination of m-xylene. The process requires specific conditions to ensure the selective chlorination at the desired positions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of multiple chlorine atoms.

Reduction Reactions: It can be reduced to form less chlorinated derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while reduction can yield partially dechlorinated compounds .

Scientific Research Applications

ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although its high chlorination may pose toxicity concerns.

Mechanism of Action

The mechanism of action of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Key Properties of Hexachlorobenzene:

- Molecular Weight : 284.78 g/mol

- Melting Point : 230°C

- Boiling Point : 322°C (sublimes)

- Uses : Formerly used in agriculture, fireworks, and synthetic rubber production.

- Hazards : Chronic exposure causes liver damage, porphyria, and developmental toxicity .

The following compounds are structurally or functionally related to HCB, including chlorinated benzenes, aliphatics, and methyl-substituted aromatics. Data are derived from regulatory lists, physicochemical studies, and chromatographic analyses in the provided evidence.

Table 1: Physicochemical and Regulatory Comparison

Table 2: Chromatographic Retention Indices (GC)

Data from highlight retention behavior on different GC columns:

Key Findings:

Chlorination vs. Methylation: Chlorinated benzenes like HCB exhibit higher environmental persistence and toxicity compared to methyl-substituted analogs (e.g., m-xylene). Methyl groups reduce polarity, increasing volatility (m-xylene’s boiling point: 139°C vs. HCB’s 322°C) .

Regulatory Status: HCB and hexachloroethane are regulated under hazardous waste codes (U127 and U131, respectively) due to their carcinogenicity .

Chromatographic Behavior: HCB elutes later than less chlorinated benzenes (e.g., 1,3-dichlorobenzene) on non-polar GC columns (e.g., DB-5), reflecting its higher molecular weight and chlorine content .

Notes on Discrepancies and Limitations

- This analysis assumes the intended compound is hexachlorobenzene (CAS 118-74-1), a well-studied chlorinated aromatic.

- Data Conflicts: and contain conflicting CAS assignments (e.g., CAS 70-30-4 is listed as both a phenol derivative and benzene hexachloro-). Such discrepancies highlight the need for cross-referencing authoritative databases like NIST .

Biological Activity

Benzene, 1,3-dimethyl-, hexachloro deriv. (C8H4Cl6) is a chlorinated derivative of dimethylbenzene, commonly known for its industrial applications and potential biological activity. Understanding its biological effects is crucial due to its implications in environmental health and toxicology. This article reviews the compound's biological activity, including its toxicity, metabolic pathways, and potential therapeutic applications.

Benzene, 1,3-dimethyl-, hexachloro deriv. is characterized by its six chlorine atoms attached to a dimethyl-substituted benzene ring. Its structure contributes to its stability and lipophilicity, affecting its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of toxicity rather than therapeutic efficacy. Key areas of focus include:

- Toxicity : Studies indicate that chlorinated benzenes can exhibit significant toxicity in various biological systems. Benzene itself is known to be a hematotoxic agent and a carcinogen, particularly associated with acute myeloid leukemia (AML) and myelodysplastic syndromes .

- Metabolism : The metabolism of benzene derivatives typically involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage . The hexachloro derivative may also undergo similar metabolic pathways, resulting in toxic effects.

- Environmental Impact : Due to its persistence in the environment and bioaccumulation potential, the compound poses risks to both human health and ecological systems.

Toxicological Studies

Research has demonstrated that exposure to chlorinated benzenes can lead to various adverse health effects:

- Hematotoxicity : Chronic exposure has been linked to hematological disorders. Benzene exposure leads to alterations in blood cell counts and function due to its effects on bone marrow .

- Carcinogenicity : Epidemiological studies have established a strong association between benzene exposure and increased risk of leukemia. The hexachloro derivative's potential carcinogenicity remains a subject of ongoing research .

Case Study 1: Occupational Exposure

A study assessed the health effects of workers exposed to benzene and its derivatives in industrial settings. Results indicated elevated rates of leukemia among those with high exposure levels. The study highlighted the importance of monitoring occupational exposure limits for chlorinated compounds .

Case Study 2: Environmental Assessment

Research conducted on contaminated sites revealed that chlorinated benzenes, including hexachloro derivatives, can persist in soil and water systems. Bioaccumulation studies showed significant concentrations in aquatic organisms, raising concerns about food chain impacts and human health risks through consumption.

Metabolic Pathways

The metabolism of benzene derivatives typically involves:

- Oxidation : Initial oxidation by cytochrome P450 enzymes produces benzene oxide.

- Rearrangement : Benzene oxide rearranges to phenol, which further metabolizes into catechol and hydroquinone.

- Toxic Metabolites : These metabolites can form reactive oxygen species (ROS), leading to oxidative stress in target cells .

Summary Table of Biological Activities

Properties

CAS No. |

63498-62-4 |

|---|---|

Molecular Formula |

C8H4Cl6 |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

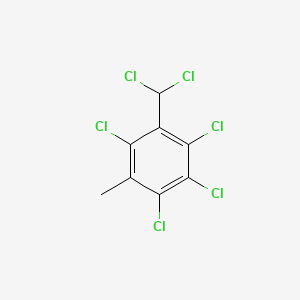

1,2,3,5-tetrachloro-4-(dichloromethyl)-6-methylbenzene |

InChI |

InChI=1S/C8H4Cl6/c1-2-4(9)3(8(13)14)6(11)7(12)5(2)10/h8H,1H3 |

InChI Key |

FELFPQNGHZHHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.